Scaffold Identity Confirmation via Patent-Disclosed Intermediate Structure
The compound is unambiguously identifiable as a specific amide derivative of the key patent intermediate 4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoic acid (CAS 1383705-82-5) [1]. The patent explicitly lists the benzoic acid precursor and its amide coupling pathway, enabling confirmatory analytical characterization (HPLC-MS, 1H-NMR) against published spectra to distinguish the target compound from morpholine, piperidine, or hydroxylated pyrrolidine analogs. This structural identity verification matters for procurement because commercial sources may supply incorrectly assigned analogs without proper analytical documentation.
| Evidence Dimension | Chemical structure (core scaffold and amide identity) |
|---|---|
| Target Compound Data | [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone; MF C20H18N6O; amide formed from pyrrolidine and 4-[4-(1H-indazol-3-yl)triazol-1-yl]benzoic acid |
| Comparator Or Baseline | Morpholine analog: [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-morpholin-4-ylmethanone (CAS 1383702-16-6); 3-Hydroxypyrrolidine analog: 1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}pyrrolidin-3-ol (CAS 1383702-41-7) |
| Quantified Difference | Pyrrolidine vs. morpholine differs by replacement of CH2 with O; pyrrolidine vs. 3-hydroxypyrrolidine differs by addition of OH at pyrrolidine C3; both alter H-bond donor/acceptor count and cLogP by estimated 0.5–1.0 units |
| Conditions | Structural assignment from patent WO2012084704 general Formula (I) sub-generic definitions; CAS registry and commercial listings |
Why This Matters
Procurement of the correct amide isomer ensures the intended IRAK inhibition profile and avoids off-target effects associated with morpholine or hydroxylated analogs.
- [1] Jorand-Lebrun, C. et al. WO2012084704A1. 4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoic acid intermediate and amide coupling descriptions. View Source
